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An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-
(hydroxymethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Chloro-4-(hydroxymethyl)phenylboronic acid is a bifunctional organoboron compound of

significant interest in medicinal chemistry and organic synthesis. As a member of the

arylboronic acid family, it serves as a critical building block, primarily in palladium-catalyzed

cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern—

featuring a chloro group, a hydroxymethyl group, and a boronic acid moiety—offers multiple

points for molecular elaboration, making it a valuable intermediate in the synthesis of complex

pharmaceutical agents and functional materials. This guide provides a comprehensive

overview of its core physical and chemical properties, offering a foundational understanding for

its effective handling, characterization, and application in a research and development setting.

Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the cornerstone of any scientific investigation. The

structural and identity parameters for 3-Chloro-4-(hydroxymethyl)phenylboronic acid are

summarized below.
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Identifier Value

CAS Number 1190875-60-5[1][2]

Molecular Formula C₇H₈BClO₃[2]

Molecular Weight 186.40 g/mol [2]

IUPAC Name (3-chloro-4-(hydroxymethyl)phenyl)boronic acid

Synonyms 3-chloro-4-(hydroxymethyl)phenylboronic acid

InChI
1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-

10/h1-3,10-12H,4H2

InChIKey GPDIABAAAASRGZ-UHFFFAOYSA-N

Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are

crucial for designing experiments, purification strategies, and formulation approaches.
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Property Value / Description

Appearance White to off-white solid or powder.

Melting Point

Data for this specific compound is not widely

published. However, related structures such as

3-Chloro-4-fluorophenylboronic acid melt at 242-

247 °C, and 4-(Hydroxymethyl)phenylboronic

acid melts at 251-256 °C.[3][4] An

experimentally determined high melting point is

expected.

Solubility

Specific solubility data is limited. By analogy to

phenylboronic acid, it is expected to be soluble

in polar organic solvents like methanol, ethanol,

and acetone, and poorly soluble in nonpolar

solvents such as hexanes.[5][6]

pKa

The predicted pKa for the closely related 3-

fluoro-4-(hydroxymethyl)phenylboronic acid is

approximately 7.45[7], suggesting this

compound is a mild Lewis acid.[5]

Purity
Commercially available with purities typically

ranging from 95% to 98%.

Stability, Storage, and Handling
Dehydration and Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration

to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium is driven by the

removal of water, often thermally or under vacuum. The presence of boroxine is common in

solid samples of boronic acids and can affect reactivity and stoichiometry in subsequent

reactions.
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Boroxine (Trimeric Anhydride)

R-B(OH)₂  - 3 H₂O

R-B(OH)₂

R-B(OH)₂

 + 3 H₂O

Click to download full resolution via product page

Caption: Reversible dehydration of boronic acid monomers to a cyclic boroxine.

Recommended Storage
To minimize dehydration and degradation, 3-Chloro-4-(hydroxymethyl)phenylboronic acid
should be stored under controlled conditions. The recommended storage is in a tightly sealed

container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-

8°C).

Safety and Handling
Based on available safety data, this compound should be handled with standard laboratory

precautions.

GHS Classification: Signal word: Warning.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective

equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust

and direct contact with skin and eyes.
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Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the compound. While

a specific, published spectrum for this exact molecule is not readily available, the expected

spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear as multiplets or

doublets in the aromatic region (~7.0-8.0 ppm), with their specific splitting patterns

determined by their coupling to each other.

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton)

around 4.5-4.8 ppm is expected for the two methylene protons.

Hydroxyl Protons (-CH₂OH and -B(OH)₂): These protons will appear as broad singlets that

are exchangeable with D₂O. The boronic acid hydroxyls often present as a very broad

signal.

¹³C NMR: The carbon spectrum will provide information on the carbon skeleton. Expected

signals include those for the six unique aromatic carbons (one ipso-carbon attached to

boron, which may be broad or undetectable) and one signal for the hydroxymethyl carbon (-

CH₂OH) around 60-65 ppm.[8]

¹¹B NMR: This technique is specific for boron-containing compounds. Arylboronic acids

typically exhibit a broad signal in the range of 27-30 ppm, confirming the presence of the sp²-

hybridized boron atom.[8][9]

Experimental Methodologies: Foundational
Protocols
The following sections describe the standard, self-validating experimental workflows for

determining key physical properties. The causality behind each step is explained to provide
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field-proven insight.

Protocol: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a

liquid, providing an indication of purity.

Sample Preparation:
Finely grind a small amount

of the dry solid.

Capillary Loading:
Pack the powdered sample into a

capillary tube to a height of 2-3 mm.

Instrument Setup:
Place the capillary in a melting

point apparatus. Set a ramp rate
(e.g., 1-2 °C/min for accuracy).

Observation:
Record the temperature at which the

first drop of liquid appears (onset)
and the temperature at which all

solid has melted (clear point).

Data Reporting:
Report the melting point as a range

from onset to clear point.

Click to download full resolution via product page

Caption: Workflow for determining the melting point of a solid sample.
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Expertise & Causality:

Grinding the sample (A): Ensures uniform heat distribution throughout the sample.

Tight packing (B): Prevents air pockets that can cause inconsistent heating and inaccurate

readings.

Slow ramp rate (C): A slow heating rate near the expected melting point is critical to allow the

sample and the thermometer to be in thermal equilibrium, yielding an accurate range. A

narrow range (e.g., < 2 °C) is indicative of high purity.

Protocol: NMR Sample Preparation (for ¹H NMR)
Objective: To prepare a solution of the compound suitable for analysis by NMR spectroscopy to

confirm its chemical structure.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for polar compounds containing

exchangeable protons like hydroxyl groups.

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Chloro-4-
(hydroxymethyl)phenylboronic acid directly into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief period

in an ultrasonic bath can aid dissolution if necessary.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for

analysis.

Trustworthiness & Self-Validation: The resulting spectrum must be self-consistent. The

integration of the signals should correspond to the number of protons in the proposed structure

(e.g., a 3:2 ratio for aromatic vs. methylene protons). The chemical shifts and splitting patterns
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must also align with established principles of NMR spectroscopy for the given functional groups

and their relative positions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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